4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde
Description
4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C18H19BrO4. This compound is characterized by the presence of a bromine atom, two methoxy groups, and an aldehyde group attached to a benzene ring. It is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO4/c1-12-8-15(19)9-13(2)18(12)23-7-6-22-16-5-4-14(11-20)10-17(16)21-3/h4-5,8-11H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTIOCIWTRHYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC2=C(C=C(C=C2)C=O)OC)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367747 | |
| Record name | 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6450-19-7 | |
| Record name | 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzyl alcohol.
Substitution: 4-[2-(4-methoxy-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde.
Scientific Research Applications
4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The bromine atom and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-dimethylphenol: Shares the bromine and dimethylphenol structure but lacks the ethoxy and methoxy groups.
4-bromo-2,6-dimethoxybenzaldehyde: Similar aldehyde and bromine functionalities but lacks the ethoxy linkage.
4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]phenol: Similar ethoxy linkage but lacks the methoxy group on the benzaldehyde.
Uniqueness
4-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde is unique due to its combination of bromine, methoxy, and ethoxy groups, which confer specific reactivity and binding properties. This makes it a valuable intermediate in the synthesis of more complex molecules and a versatile tool in various research applications .
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